1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

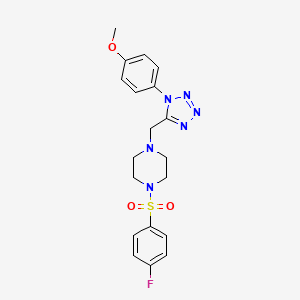

This compound features a piperazine core substituted with a 4-fluorophenyl sulfonyl group and a 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the tetrazole ring, a common bioisostere for carboxylic acids, may improve metabolic stability and binding affinity in biological systems . The 4-methoxy group on the tetrazole phenyl ring contributes to lipophilicity and π-stacking interactions .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O3S/c1-29-17-6-4-16(5-7-17)26-19(21-22-23-26)14-24-10-12-25(13-11-24)30(27,28)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIAKFNBXWSFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antimicrobial properties. A study demonstrated that similar piperazine derivatives showed potent activity against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong antibacterial efficacy compared to standard drugs .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that piperazine derivatives can effectively inhibit AChE, with some exhibiting IC50 values as low as 1.21 µM . Additionally, urease inhibition is crucial for treating infections caused by Helicobacter pylori, with promising results in preliminary screenings.

3. Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer properties. The compound's structural components suggest potential activity against various cancer cell lines. For instance, a related study indicated that similar compounds exhibited significant antiproliferative effects on cancer cells, leading to further exploration in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of the compound. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine atom | Enhanced lipophilicity and potency |

| Sulfonyl group presence | Increased enzyme inhibition |

| Tetrazole moiety | Improved interaction with target sites |

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuroprotective Effects : A study explored the neuroprotective activity of piperazine derivatives in animal models of ischemia. Results showed significant improvements in survival rates and neurological outcomes when treated with compounds similar to the one .

- Antibacterial Efficacy : In a comparative study involving various synthesized piperazine derivatives, the compound demonstrated superior antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead candidate for antibiotic development .

- Enzyme Inhibition : A detailed investigation into enzyme inhibition revealed that modifications to the piperazine core could significantly enhance AChE inhibitory activity, making it a promising candidate for further development in neuropharmacology .

Comparison with Similar Compounds

Structural Analogs with Sulfonylated Piperazine and Tetrazole Moieties

The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The 4-fluorophenyl sulfonyl group in the target compound enhances stability compared to non-halogenated analogs (e.g., 3da in , which lacks halogens). Chloro substituents () further increase electronegativity but may reduce solubility .

- Methoxy vs.

- Tetrazole as a Bioisostere : The tetrazole ring in the target compound mimics carboxylic acids, enhancing binding to targets like angiotensin II receptors (see for analogous activity in CV-11974) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.